5,6-Dihydro-[1,4]dioxine-2-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. 5,6-Dihydro- nih.govmdpi.comdioxine-2-carboxylic acid is a member of the oxygen-containing heterocyclic family. The core of this molecule is the 1,4-dioxine ring, a six-membered ring with two oxygen atoms at positions 1 and 4. The "dihydro" prefix indicates the presence of a single double bond, rendering the ring partially saturated.
The presence of both ether linkages (C-O-C) and a carboxylic acid functional group (-COOH) on a vinyl ether framework suggests a unique electronic and reactive profile. The interplay between the electron-donating oxygen atoms of the dioxine ring and the electron-withdrawing carboxylic acid group is a key feature that likely influences the molecule's chemical behavior. The structural analysis of related compounds, such as 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640), a sulfur-containing analogue, reveals a largely planar geometry for the ring system, a feature that may also be present in the dioxine counterpart. nih.gov
Significance in Organic Synthesis and Medicinal Chemistry Research
While specific applications of 5,6-Dihydro- nih.govmdpi.comdioxine-2-carboxylic acid in organic synthesis are not extensively documented, its structure suggests its potential as a versatile building block. The carboxylic acid handle allows for a variety of chemical transformations, including esterification, amidation, and conversion to other functional groups. These modifications would enable the incorporation of the dihydrodioxine moiety into larger, more complex molecules.
In medicinal chemistry, heterocyclic scaffolds are of paramount importance. The 1,4-benzodioxane (B1196944) moiety, a related aromatic analogue, is a key component in several therapeutic agents, including the antihypertensive drug Doxazosin. scirp.org Derivatives of 1,4-benzodioxane have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. scirp.org This suggests that the dihydrodioxine ring system could also serve as a valuable scaffold in the design of new bioactive compounds. The carboxylic acid group itself is a common feature in many drugs, often contributing to target binding and influencing pharmacokinetic properties.
Overview of Current Research Trajectories for Dihydrodioxine Carboxylic Acids
Current research on dihydrodioxine carboxylic acids and their derivatives appears to be focused on leveraging their unique structural and electronic properties for various applications. Although direct studies on 5,6-Dihydro- nih.govmdpi.comdioxine-2-carboxylic acid are sparse, trends in the broader field of heterocyclic chemistry allow for an informed perspective on potential research directions.
One area of interest is the synthesis of novel derivatives and their evaluation for biological activity. For instance, the synthesis of carboxamide derivatives of related heterocyclic systems, such as 2,3-dihydrobenzo[b] nih.govmdpi.comdioxine-5-carboxamide, has been pursued to develop inhibitors of enzymes like PARP1, which is a target in cancer therapy. nih.gov This highlights a potential avenue for the exploration of amides derived from 5,6-Dihydro- nih.govmdpi.comdioxine-2-carboxylic acid.
Furthermore, the incorporation of heterocyclic carboxylic acids into larger molecular frameworks is a common strategy in drug discovery. Research into dihydropyridine (B1217469) carboxylic acid derivatives has yielded compounds with cytotoxic activity against cancer cell lines. nih.gov This underscores the potential for dihydrodioxine carboxylic acids to serve as components in the synthesis of new therapeutic candidates.
Another research trajectory involves the use of heterocyclic compounds in materials science. While not directly related to the carboxylic acid derivative, the sonochemical synthesis of fullerene derivatives incorporating a 1,4-dioxane (B91453) structure demonstrates the utility of this heterocyclic system in the development of novel materials. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-5(7)4-3-8-1-2-9-4/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHGJPGNSHXDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405307 | |
| Record name | 5,6-Dihydro-[1,4]dioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61564-98-5 | |
| Record name | 5,6-Dihydro-[1,4]dioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.6-Dihydro-1.4-dioxine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5,6 Dihydro 1 2 Dioxine 2 Carboxylic Acid and Its Derivatives
Direct Synthesis Approaches to 5,6-Dihydro-prepchem.comresearchgate.netdioxine-2-carboxylic acid
The direct synthesis of the 5,6-dihydro- prepchem.comresearchgate.netdioxine-2-carboxylic acid core and its derivatives often involves the cyclization of precursors that already contain the necessary carbon framework. A prevalent strategy for the synthesis of the closely related and widely studied 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives involves the Williamson ether synthesis, where a catechol derivative reacts with a three-carbon component bearing the carboxylic acid or a precursor group.
One documented route begins with 2,3-dihydroxybenzoic acid. nih.gov The synthesis proceeds through the initial esterification of the carboxylic acid, typically with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, to form the methyl ester. nih.gov This protection step prevents the carboxylic acid from interfering with the subsequent cyclization. The resulting methyl 2,3-dihydroxybenzoate is then alkylated with 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate to effect the ring closure, yielding methyl 2,3-dihydrobenzo[b] prepchem.comresearchgate.netdioxine-5-carboxylate. nih.gov The final step is the hydrolysis of the ester group, commonly achieved using a base like lithium hydroxide (B78521) followed by acidic workup, to yield the target carboxylic acid. nih.gov
Table 1: Key Steps in the Synthesis of Dihydrobenzodioxine Carboxylic Acid Derivatives
| Starting Material | Key Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| 2,3-Dihydroxybenzoic acid | 1. H₂SO₄, MeOH2. 1,2-Dibromoethane, K₂CO₃3. LiOH, H₂O | Methyl 2,3-dihydrobenzo[b] prepchem.comresearchgate.netdioxine-5-carboxylate | 2,3-Dihydrobenzo[b] prepchem.comresearchgate.netdioxine-5-carboxylic acid nih.gov |
| Ethyl 7-acetoxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate | 1. 10% NaOH (aq), MeOH2. 2N HCl | Not isolated | 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid prepchem.com |
Functionalization and Derivatization Strategies of the Dihydrodioxine Core
Once the dihydrodioxine carboxylic acid scaffold is formed, its chemical utility can be expanded through various functionalization and derivatization reactions. These modifications can alter the molecule's physical, chemical, and biological properties.
Alkylation and Acylation Reactions
Alkylation and acylation reactions are fundamental for introducing new carbon-based substituents. These reactions can be targeted at different positions depending on the existing functional groups. For instance, in derivatives of 2,3-dihydro-1,4-benzodioxine containing a sulfonamide group, the nitrogen atom can be readily alkylated.
A representative procedure involves the reaction of an amine-substituted dihydrobenzodioxine with an arylsulfonyl chloride to form a sulfonamide. scielo.br The resulting N-H bond of the sulfonamide is acidic enough to be deprotonated by a suitable base, such as lithium hydride, in a solvent like N,N-dimethylformamide (DMF). The resulting anion serves as a potent nucleophile that can be alkylated by reacting it with an electrophile, such as a 2-bromo-N-phenylacetamide derivative. scielo.br This sequence provides a reliable method for attaching complex side chains to the dihydrodioxine core via a nitrogen linker.
Acylation is most commonly employed in the context of forming amides from the carboxylic acid group. Standard peptide coupling methods, such as the mixed-anhydride method, are effective. nih.gov In this process, the carboxylic acid is activated, and then reacted with a primary or secondary amine to form the corresponding amide derivative. This derivatization is a key strategy in medicinal chemistry for modifying the properties of a lead compound.
Halogenation and Directed Substituent Introduction
The introduction of halogen atoms and other substituents at specific positions on the dihydrodioxine ring system is crucial for tuning electronic properties and providing handles for further cross-coupling reactions.
For benzofused derivatives, electrophilic aromatic substitution is a powerful tool. For example, the nitration of 2,3-dihydrobenzo[b] prepchem.comresearchgate.netdioxine-5-carboxamide can be achieved using a mixture of nitric acid and trifluoroacetic acid. nih.gov This reaction introduces a nitro group onto the aromatic portion of the molecule, which can subsequently be reduced to an amine, providing a new site for functionalization. nih.gov
For the non-aromatic portion of the dihydrodioxine ring or for non-benzofused systems, radical halogenation is a potential route. While direct examples on 5,6-dihydro- prepchem.comresearchgate.netdioxine-2-carboxylic acid are not prevalent, methods utilizing reagents like N-bromosuccinimide (NBS) are common for halogenating positions allylic to a double bond or adjacent to heteroatoms. researchgate.net Another relevant method involves the use of dioxane-dibromide, a stable, solid complex of dioxane and bromine. beilstein-journals.orgresearchgate.net This reagent serves as a convenient and selective brominating agent for various heterocyclic and aromatic compounds, often under mild, solvent-free conditions. beilstein-journals.org Its mechanism involves the polarization of the Br-Br bond by the dioxane oxygen atoms, making it an effective electrophilic bromine source. beilstein-journals.org
Table 2: Examples of Functionalization Reactions on Dihydrodioxine Systems
| Substrate | Reagents | Reaction Type | Product |
|---|---|---|---|
| N-(2,3-dihydrobenzo prepchem.comresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide | 1. LiH, DMF2. 2-Bromo-N-phenylacetamide | N-Alkylation | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide scielo.br |
| 2,3-Dihydrobenzo[b] prepchem.comresearchgate.netdioxine-5-carboxamide | HNO₃, CF₃COOH | Electrophilic Nitration | 7-Nitro-2,3-dihydrobenzo[b] prepchem.comresearchgate.netdioxine-5-carboxamide nih.gov |
| Substituted Coumarins (Model System) | Dioxane Dibromide | Electrophilic Bromination | 3-Bromocoumarin derivatives beilstein-journals.org |
Cycloaddition and Annulation Reactions in Dihydrodioxine System Synthesis
Cycloaddition reactions, particularly the Diels-Alder or [4+2] cycloaddition, are powerful methods for constructing six-membered rings and are pivotal in the synthesis of the 1,4-dioxin (B1195391) framework. wikipedia.orgorganic-chemistry.org The fully unsaturated parent, 1,4-dioxin, can be synthesized via a Diels-Alder reaction between furan (B31954) (the diene) and maleic anhydride (B1165640) (the dienophile). wikipedia.org The resulting adduct is then chemically modified (e.g., epoxidation followed by a retro-Diels-Alder reaction) to yield the 1,4-dioxin ring system. wikipedia.org Subsequent reduction would lead to the dihydrodioxine core.
More advanced strategies use a functionalized dihydrodioxane as the diene component for annulation, which is the formation of a new ring onto an existing one. A notable example involves the use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a stable, convenient precursor to the highly reactive 2,3-dimethylene-1,4-dioxane diene. rsc.org This reactive diene is generated in situ in the presence of an acid catalyst and trapped by a dienophile, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate. rsc.org This reaction constructs a functionalized cyclohexene (B86901) ring fused to the dihydrodioxane core, demonstrating a powerful method for building complex polycyclic systems. rsc.org
Table 3: Cycloaddition Strategies for Dihydrodioxine Systems
| Diene Component | Dienophile Component | Reaction Type | Product Type |
|---|---|---|---|
| Furan | Maleic Anhydride | [4+2] Cycloaddition | Precursor to 1,4-Dioxin wikipedia.org |
| 2,3-Dimethylene-1,4-dioxane (in situ) | N-Phenylmaleimide | [4+2] Cycloaddition / Annulation | Fused polycyclic dihydrodioxine derivative rsc.org |
Multicomponent Reaction (MCR) Approaches to Related Dihydro-heterocyclic Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govbeilstein-journals.org While specific MCRs for the direct synthesis of 5,6-dihydro- prepchem.comresearchgate.netdioxine-2-carboxylic acid are not widely reported, the principles of MCRs are broadly applied to the synthesis of other dihydro-heterocyclic systems.
For example, MCRs involving dihydroazines have been used to efficiently prepare complex pyrido-fused tetrahydroquinolines. nih.gov In these reactions, a dihydroazine, an aldehyde, and an aniline (B41778) are combined in a one-pot process to assemble the polycyclic product. nih.gov Another classic MCR is the Bucherer–Bergs reaction, which combines a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source to produce hydantoins, which are valuable precursors to α-amino acids. beilstein-journals.org These examples showcase the power of MCRs to construct complex heterocyclic frameworks that are structurally related to dihydrodioxines, suggesting potential avenues for future synthetic design. The strategic selection of starting materials could, in principle, allow for the assembly of dihydro-oxygenated heterocycles through similar convergent approaches.
Stereoselective Synthesis and Chiral Resolution Techniques for Dihydrodioxine Carboxylic Acids
5,6-Dihydro- prepchem.comresearchgate.netdioxine-2-carboxylic acid possesses a stereocenter at the C2 position, making the control of stereochemistry a critical aspect of its synthesis. Two primary strategies are employed to obtain enantiomerically pure forms of this and related compounds: stereoselective synthesis and chiral resolution.
Stereoselective Synthesis: This approach involves building the molecule from a chiral starting material or using a chiral catalyst or auxiliary to control the stereochemical outcome of a key reaction. A reported synthesis of a chiral 2-substituted-2,3-dihydro-1,4-benzodioxine starts from D-mannitol, a readily available chiral pool material. mdpi.com The inherent chirality of mannitol (B672) is used to establish the desired stereochemistry at the C2 position of the dihydrodioxine ring during the synthetic sequence. mdpi.com
Chiral Resolution: This technique involves the separation of a racemic mixture of the target compound. For carboxylic acids, the most common method is the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure chiral base. However, for dihydrodioxine carboxylic acids, an effective alternative is the formation of diastereomeric amides. Research has demonstrated the successful resolution of racemic 1,4-benzodioxane-2-carboxylic acid by converting it into diastereomeric amides using a chiral amine, such as (R)- or (S)-1-phenylethylamine. mdpi.com These diastereomers possess different physical properties (e.g., solubility, chromatographic retention), allowing them to be separated by conventional techniques like crystallization or chromatography. Once separated, the pure diastereomeric amide can be hydrolyzed back to the enantiomerically pure carboxylic acid.
Green Chemistry Methodologies in Dihydrodioxine Synthesis
The development of synthetic routes for 5,6-Dihydro- nih.govnih.govdioxine-2-carboxylic acid and its derivatives is increasingly influenced by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of dihydrodioxine synthesis, green methodologies focus on alternative reaction conditions and catalysts that are more sustainable than traditional approaches. Key areas of development include the use of solvent-free reaction conditions, microwave-assisted synthesis to accelerate reaction rates and improve yields, and the application of biocatalysis for highly selective transformations, particularly in the derivatization of the carboxylic acid moiety.
Solvent-Free Conditions and Microwave-Assisted Synthesis
The combination of solvent-free conditions and microwave irradiation represents a significant advancement in the green synthesis of heterocyclic compounds. Eliminating organic solvents reduces environmental pollution, lowers costs associated with solvent purchase and disposal, and simplifies reaction work-up and product purification. Microwave-assisted synthesis, on the other hand, often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. at.ua
While specific literature on the solvent-free or microwave-assisted synthesis of 5,6-Dihydro- nih.govnih.govdioxine-2-carboxylic acid is not extensively detailed, the principles have been successfully applied to the synthesis of related 1,4-dioxane (B91453) and other heterocyclic structures. For instance, solvent-free methods have been developed for the synthesis of 1,3-dioxanes from biorenewable sources like glycerol (B35011) and furfural, showcasing the feasibility of forming dioxane rings without a solvent medium. researchgate.net
Microwave irradiation has been explored in the synthesis of various heterocyclic systems, demonstrating its potential applicability to dihydrodioxine synthesis. For example, the synthesis of novel 2,3-dihydro-4-pyridinones has been achieved in reaction times not exceeding 120 seconds using Montmorillonite K-10 clay as a catalyst under microwave irradiation. nih.gov In reactions involving related structures like 1,4-dioxane as a solvent, microwave heating has been shown to accelerate reactions for the synthesis of 3-hydroxy-2-oxindoles. mdpi.com Although in some complex multi-step syntheses, such as for certain 2,3-dihydrobenzo[b] nih.govnih.govdioxine derivatives, microwave irradiation did not necessarily improve yields of all reaction steps, its application is a key consideration for optimizing reaction conditions in line with green chemistry principles.
The following table summarizes the general advantages of microwave-assisted synthesis observed in the preparation of various heterocyclic compounds, which are, by extension, relevant to the synthesis of dihydrodioxine derivatives.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes | nih.gov |
| Energy Consumption | High (bulk heating) | Low (targeted heating) | at.ua |
| Product Yield | Variable | Often Higher | nih.gov |
| Side Reactions | More prevalent | Often Reduced | at.ua |
Enzymatic Synthesis and Biocatalysis for Related Carboxylic Acid Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods for the synthesis and derivatization of organic molecules. Enzymes operate under mild conditions (pH, temperature, and pressure), are highly selective (chemo-, regio-, and enantio-selective), and are biodegradable. nih.gov For a molecule like 5,6-Dihydro- nih.govnih.govdioxine-2-carboxylic acid, enzymatic methods are particularly attractive for the derivatization of the carboxylic acid group to form esters and amides.
Lipases are a class of enzymes that are extensively used for esterification and amidation reactions due to their stability in organic solvents and broad substrate specificity. nih.govu-szeged.hu The derivatization of the carboxylic acid moiety of the dihydrodioxine ring can be achieved through lipase-catalyzed reactions. For example, the kinetic resolution of a related compound, methyl-1,4-benzodioxan-2-carboxylate, has been successfully carried out using Candida antarctica lipase (B570770) B (CALB), demonstrating the utility of lipases for transformations on the 1,4-dioxane scaffold. semanticscholar.org
Enzymatic esterification can be performed using a variety of alcohols to produce the corresponding esters of 5,6-Dihydro- nih.govnih.govdioxine-2-carboxylic acid. These reactions can often be conducted in non-conventional media, such as aqueous miniemulsions, or under solvent-free conditions, further enhancing their green credentials. nih.gov Similarly, lipase-catalyzed amidation can be used to synthesize a range of amides by reacting the carboxylic acid with various amines. This approach has been successfully employed for the synthesis of N-alkyl amides from different carboxylic acids in a solvent-free system, achieving yields between 77.4% and 82.3%. nih.gov
The table below presents representative examples of lipase-catalyzed derivatization of carboxylic acids, illustrating the reaction conditions and outcomes that could be expected for similar transformations of 5,6-Dihydro- nih.govnih.govdioxine-2-carboxylic acid.
| Enzyme | Reaction Type | Substrate(s) | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Hydrolysis) | (R,S)-Methyl-1,4-benzodioxan-2-carboxylate | 30 °C, 20% n-butanol as cosolvent | e.e.s >97% | semanticscholar.org |
| Candida antarctica Lipase | Amidation | Carboxylic acids and alkyl amines | Solvent-free, 60-90°C, 16-20 h | 77.4-82.3% | nih.gov |
| Lipase PS | Esterification | Nonanoic acid and 3-phenylpropanol | Aqueous miniemulsion | ~80% in <1 hr | nih.gov |
| Carboxylic Acid Reductases (CARs) | Amidation | Various carboxylic acids and amines | Aqueous buffer, optimized pH and temperature | Up to 96% conversion | nih.gov |
Reactivity and Mechanistic Studies of 5,6 Dihydro 1 2 Dioxine 2 Carboxylic Acid
Ring-Opening and Rearrangement Reactions of the Dihydrodioxine Moiety
The 5,6-dihydro- acs.orgrsc.orgdioxine ring, a heterocyclic system characterized by an enol ether structure, is susceptible to a variety of ring-opening and rearrangement reactions, typically initiated by acid catalysis or photochemical activation. While specific studies on 5,6-Dihydro- acs.orgrsc.orgdioxine-2-carboxylic acid are limited, the reactivity of the core dihydrodioxine moiety can be inferred from related structures.
Acid-catalyzed reactions represent a primary pathway for the transformation of the dihydrodioxine ring. For instance, in related systems, heating in the presence of an acid catalyst can induce a rearrangement involving the elimination of a water molecule to form a more stable dioxene structure. researchgate.net This type of reaction proceeds through protonation of an ether oxygen, followed by ring opening to form a carbocation intermediate, which can then undergo subsequent rearrangement and elimination steps. The presence of the carboxylic acid group on the double bond in 5,6-Dihydro- acs.orgrsc.orgdioxine-2-carboxylic acid would influence the stability of any adjacent carbocation intermediates, thereby affecting the reaction pathway.
Photochemical reactions also offer a route to unique rearrangements. Dihydrodioxin systems linked to a suitable chromophore can undergo photorelease reactions. For example, pyrene (B120774) dihydrodioxin derivatives have been shown to undergo photorelease of o-quinones upon irradiation. acs.org Another relevant transformation observed in analogous structures is the photo-Favorskii rearrangement, which can occur in hydroxylic solvents like methanol (B129727). acs.org Such reactions are initiated by the absorption of light, leading to an excited state that can undergo complex bond reorganizations, potentially leading to ring contraction or cleavage.
Electrophilic and Nucleophilic Substitution at the Dihydrodioxine Carboxylic Acid Core
The electronic nature of 5,6-Dihydro- acs.orgrsc.orgdioxine-2-carboxylic acid dictates its reactivity towards electrophiles and nucleophiles. The molecule contains two key reactive sites: the electron-rich carbon-carbon double bond of the dihydrodioxine ring and the electrophilic carbonyl carbon of the carboxylic acid group.
Electrophilic Substitution: The dihydrodioxine ring contains an enol ether moiety, where the oxygen atoms donate electron density into the π-system of the double bond, making it nucleophilic and susceptible to attack by electrophiles. However, the carboxylic acid group is a strong electron-withdrawing group, which reduces the electron density of the double bond, thereby deactivating it towards electrophilic attack compared to an unsubstituted dihydrodioxine.
Despite this deactivation, electrophilic addition reactions are plausible. The mechanism would involve the attack of the π-electrons on a strong electrophile (E+), leading to the formation of a carbocation intermediate. libretexts.org The regioselectivity of this attack would be influenced by the stabilizing effect of the adjacent oxygen atom. The subsequent step would involve the attack of a nucleophile to neutralize the carbocation, completing the addition. Common electrophilic additions could include halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl).
Nucleophilic Substitution: Nucleophilic attack is primarily directed at the electrophilic carbonyl carbon of the carboxylic acid group. This is a characteristic reaction of all carboxylic acids and their derivatives and is discussed in detail in section 3.5. khanacademy.org Direct nucleophilic attack on the dihydrodioxine ring is generally unfavorable due to the electron-rich nature of the double bond. However, in highly activated systems, such as certain nitro-substituted benzofuroxans, the presence of strong electron-withdrawing groups can render a carbon-carbon double bond sufficiently electron-poor to undergo nucleophilic attack, in a process known as non-aromatic nucleophilic substitution. mdpi.com For 5,6-Dihydro- acs.orgrsc.orgdioxine-2-carboxylic acid, such a reaction would require extreme conditions or further modification of the ring system.
Table 1: Theoretical Reactivity at the Dihydrodioxine Carboxylic Acid Core
| Reaction Type | Primary Site of Attack | Activating/Deactivating Groups | Potential Reagents | Expected Intermediate |
| Electrophilic Addition | C=C Double Bond | Activating: Ether Oxygens Deactivating: Carboxylic Acid | Br₂, HCl, H₂SO₄ | Carbocation |
| Nucleophilic Acyl Substitution | Carbonyl Carbon (C=O) | Activating: Carbonyl Group | Alcohols, Amines, SOCl₂ | Tetrahedral Intermediate |
Oxidative and Reductive Transformations of 5,6-Dihydro-acs.orgrsc.orgdioxine-2-carboxylic acid
The unsaturated dihydrodioxine ring and the carboxylic acid functional group are both susceptible to oxidative and reductive transformations.
Reductive Transformations: The most common reductive transformation for the dihydrodioxine moiety is the reduction of the carbon-carbon double bond. This can be readily achieved through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂), the double bond can be saturated to yield the corresponding 5,6-dihydro- acs.orgrsc.orgdioxane-2-carboxylic acid. This reaction is analogous to the catalytic reduction of 2,3-diphenyl-p-dioxene to 2,3-diphenyl-p-dioxane. researchgate.net
The carboxylic acid group itself is resistant to catalytic hydrogenation but can be reduced to a primary alcohol using strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄), followed by an aqueous workup, are effective for this transformation, converting the -COOH group to a -CH₂OH group. youtube.comjackwestin.com It is important to note that LiAlH₄ would reduce both the carboxylic acid and the double bond.
Oxidative Transformations: The electron-rich double bond of the dihydrodioxine ring is susceptible to oxidation. Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely lead to the formation of an epoxide. Further oxidation could lead to the cleavage of the double bond, potentially yielding dicarboxylic acid fragments.
The oxidation of related heterocyclic systems provides insight into potential pathways. For example, the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in alkaline conditions leads to the formation of melanin-like pigmented polymers. nih.gov Similarly, electrochemical oxidation of catechol derivatives can generate reactive o-quinones. rsc.org While the dihydrodioxine ring lacks the hydroxyl groups of these examples, its oxidation could still lead to complex polymeric materials or ring-opened products under specific conditions.
Radical Reactions and Polymerization Pathways of Related Dihydrodioxines
The unsaturated nature of the dihydrodioxine ring allows it to participate in radical reactions, including polymerization.
Radical Reactions: Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org A radical initiator, such as azobisisobutyronitrile (AIBN), can be used to generate initial radicals. In the propagation step, a radical species can add across the double bond of the dihydrodioxine ring. This addition forms a new, more stable carbon-centered radical, which can then propagate the chain by reacting with another molecule. mdpi.com Such reactions can be used to introduce various functional groups onto the ring. For example, radical-mediated trifluoromethylation of α,β-unsaturated carboxylic acids has been achieved using specific reagents, suggesting a potential pathway for functionalizing the dihydrodioxine core. mdpi.com
Polymerization Pathways: 5,6-Dihydro- acs.orgrsc.orgdioxine-2-carboxylic acid can be considered a functional vinyl monomer, making it a candidate for polymerization. Free-radical polymerization is a common method for such monomers. nih.gov The process involves the same chain reaction steps:
Initiation: A radical initiator generates a free radical (R•).
Propagation: The radical adds to the double bond of the monomer, creating a new radical that subsequently adds to another monomer unit, extending the polymer chain.
Termination: The growing polymer chains are terminated through combination or disproportionation reactions. nih.gov
The resulting polymer would feature a saturated poly-dioxane backbone with pendant carboxylic acid groups. The presence of the functional carboxylic acid group is significant, as it can be used for post-polymerization modification or to impart specific properties, such as hydrophilicity, to the polymer. researchgate.net A variety of functional monomers, including those with acidic groups, have been successfully polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu
Carboxylic Acid Functional Group Transformations and Derivatization
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a gateway to a wide array of derivatives through nucleophilic acyl substitution. khanacademy.orgjackwestin.com In this type of reaction, the hydroxyl (-OH) group of the carboxylic acid is replaced by another nucleophile. jackwestin.com
Key derivatization reactions include:
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst (like H₂SO₄) to form esters. This equilibrium-driven process is known as Fischer esterification. libretexts.org
Amide Formation: The direct reaction of a carboxylic acid with an amine is often difficult because the basic amine deprotonates the acid to form a stable and unreactive salt. britannica.com Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are typically used to activate the carboxylic acid and facilitate the formation of an amide bond. jackwestin.com
Acyl Chloride Formation: Carboxylic acids can be converted to highly reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The acyl chloride is a valuable intermediate for the synthesis of other derivatives, such as esters and amides, under milder conditions. britannica.com
Acid Anhydride (B1165640) Formation: Anhydrides are commonly formed by reacting an acyl chloride with a carboxylate salt. jackwestin.com Symmetrical anhydrides can sometimes be prepared by heating two equivalents of a carboxylic acid to remove water, although this often requires high temperatures. libretexts.org
Table 2: Common Derivatizations of the Carboxylic Acid Group
| Derivative | Reagent(s) | Product Functional Group |
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | -COOR' |
| Amide | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | -CONHR' |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | -COCl |
| Acid Anhydride | Acyl Chloride + Carboxylate | -COOCO- |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄), then H₂O | -CH₂OH |
Reaction Kinetics and Thermodynamic Considerations in Dihydrodioxine Chemistry
The kinetics and thermodynamics of reactions involving 5,6-Dihydro- acs.orgrsc.orgdioxine-2-carboxylic acid are governed by the interplay of its structural and electronic features.
Reaction Kinetics: The rates of reaction are influenced by factors such as activation energy, steric hindrance, and electronic effects.
Electrophilic Addition: The rate of electrophilic attack on the double bond is slowed by the electron-withdrawing nature of the carboxylic acid group. The stability of the carbocation intermediate formed during the reaction is a key factor in determining the rate; substituents that stabilize this intermediate will accelerate the reaction.
Nucleophilic Acyl Substitution: The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing character of the carboxyl group. The rate of these reactions follows the general reactivity trend for carboxylic acid derivatives: Acid halide > Acid anhydride > Ester > Amide. khanacademy.org The reaction rate can be significantly increased by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which has a better leaving group. libretexts.org
Radical Reactions: The kinetics of radical reactions can be complex. For example, in gas-phase reactions of the related divinyl sulfoxide, rate constants for reactions with OH radicals show a temperature dependence, indicating a specific activation energy barrier for the process. nih.gov
Ring Stability: Six-membered rings like the dihydrodioxine moiety are generally stable and possess minimal ring strain. Therefore, ring-opening reactions are often not thermodynamically favored unless driven by other factors, such as the formation of highly stable products or the release of gaseous byproducts.
Reduction vs. Oxidation: The catalytic hydrogenation of the double bond to form the saturated dioxane ring is typically a thermodynamically favorable (exothermic) process. This is due to the replacement of one C-C π bond and one H-H σ bond with two stronger C-H σ bonds.
Derivatization: Reactions of the carboxylic acid group, such as Fischer esterification, are often reversible and governed by equilibrium. The position of the equilibrium can be shifted towards the products by removing a byproduct (e.g., water) as it is formed. In contrast, the conversion to an acyl chloride with SOCl₂ is irreversible because the byproducts (SO₂ and HCl) are gases that escape the reaction mixture, driving the reaction to completion. khanacademy.org
Spectroscopic and Advanced Analytical Characterization of 5,6 Dihydro 1 2 Dioxine 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5,6-Dihydro- orgchemboulder.comspcmc.ac.indioxine-2-carboxylic acid, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopic Analysis
The proton NMR spectrum of 5,6-Dihydro- orgchemboulder.comspcmc.ac.indioxine-2-carboxylic acid is expected to show four distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield chemical shift, typically above 10-12 ppm, and its position can be highly dependent on the solvent and concentration.
The vinylic proton at the C3 position is anticipated to resonate as a singlet in the range of 6.5-7.5 ppm. Its downfield shift is attributed to the deshielding effects of the adjacent vinyl ether oxygen and the conjugated carboxylic acid group. The two methylene (B1212753) groups at the C5 and C6 positions form a symmetric -CH₂-CH₂- system. Due to the puckered conformation of the dihydrodioxin ring, these protons are diastereotopic and are expected to appear as two complex multiplets, likely in the 3.8-4.5 ppm region, each integrating to two protons.
Table 1: Predicted ¹H NMR Data for 5,6-Dihydro- orgchemboulder.comspcmc.ac.indioxine-2-carboxylic acid Predicted values are based on standard chemical shift correlations and data from similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | >10 | Broad Singlet | 1H |
| H-3 (vinylic) | 6.5 - 7.5 | Singlet (s) | 1H |
| H-5, H-6 (methylene) | 3.8 - 4.5 | Multiplet (m) | 4H |
¹³C NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. oregonstate.edu The two sp²-hybridized carbons of the double bond (C2 and C3) would resonate in the alkene region. C2, being directly attached to the electron-withdrawing carboxyl group, would be further downfield than C3, with predicted shifts around 140-150 ppm and 125-135 ppm, respectively. The two sp³-hybridized methylene carbons (C5 and C6) are attached to oxygen atoms and are expected to appear in the 60-70 ppm range. Due to the symmetry of the saturated portion of the ring, they may appear as a single peak or two closely spaced peaks depending on the ring conformation.
Table 2: Predicted ¹³C NMR Data for 5,6-Dihydro- orgchemboulder.comspcmc.ac.indioxine-2-carboxylic acid Predicted values are based on standard chemical shift correlations. oregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carboxyl) | 165 - 175 |
| C-2 (vinylic) | 140 - 150 |
| C-3 (vinylic) | 125 - 135 |
| C-5, C-6 (methylene) | 60 - 70 |
Advanced NMR Techniques for Dihydrodioxine Structures (e.g., 2D NMR, Solid-State NMR for analogous compounds)
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the protons of the two methylene groups (H-5 and H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the vinylic proton signal to the C3 carbon and the methylene proton signals to the C5 and C6 carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. princeton.edu Expected key correlations would include the vinylic H-3 proton to the carboxylic carbon (C=O) and the C2 carbon, as well as correlations from the methylene protons (H-5) to the vinylic C3 carbon.
Solid-State NMR: For analogous compounds that exist as crystalline solids or polymers, solid-state NMR could provide information on the packing and conformation in the solid phase. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule. The spectrum for 5,6-Dihydro- orgchemboulder.comspcmc.ac.indioxine-2-carboxylic acid would be characterized by absorptions corresponding to its carboxylic acid, alkene, and ether moieties.
The most prominent feature in the IR spectrum would be the very broad O-H stretching vibration from the carboxylic acid dimer, typically spanning from 3300 to 2500 cm⁻¹. vscht.cz The C=O stretching vibration of the α,β-unsaturated carboxylic acid is expected to produce a strong, sharp absorption in the 1710-1680 cm⁻¹ region. spcmc.ac.in The C=C double bond stretch of the vinyl ether system would appear around 1650-1620 cm⁻¹. This vibration is often strong in the Raman spectrum due to the polarizability of the double bond. The fingerprint region (below 1500 cm⁻¹) would contain multiple strong bands corresponding to C-O stretching vibrations from both the ether linkages and the carboxylic acid, typically in the 1300-1000 cm⁻¹ range. libretexts.org
Table 3: Predicted Principal Vibrational Bands for 5,6-Dihydro- orgchemboulder.comspcmc.ac.indioxine-2-carboxylic acid
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |
| C-H stretch (sp²) | Vinylic | 3100 - 3000 | Medium |
| C-H stretch (sp³) | Methylene | 3000 - 2850 | Medium |
| C=O stretch | α,β-unsaturated Acid | 1710 - 1680 | Strong |
| C=C stretch | Vinyl Ether | 1650 - 1620 | Medium (IR), Strong (Raman) |
| C-O stretch | Ether, Carboxylic Acid | 1300 - 1000 | Strong, Multiple Bands |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features. The molecular formula of 5,6-Dihydro- orgchemboulder.comspcmc.ac.indioxine-2-carboxylic acid is C₅H₆O₄, giving it a monoisotopic mass of approximately 130.027 Da. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at m/z 130, although it may be of low intensity.
The fragmentation pattern would be dictated by the functional groups. Common fragmentation pathways for cyclic ethers involve α-cleavage and ring-opening reactions. nih.govuga.edu For carboxylic acids, characteristic losses include the hydroxyl radical (•OH, M-17) and the carboxyl radical (•COOH, M-45). A significant fragmentation pathway could involve a retro-Diels-Alder reaction on the dihydrodioxin ring, leading to the expulsion of a neutral molecule like ethene or ethylene (B1197577) oxide.
High-Resolution Mass Spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its major fragments, providing unambiguous identification of the molecule's formula.
Table 4: Predicted Key Ions in the Mass Spectrum of 5,6-Dihydro- orgchemboulder.comspcmc.ac.indioxine-2-carboxylic acid
| Predicted m/z | Proposed Formula | Proposed Identity/Loss |
|---|---|---|
| 130 | [C₅H₆O₄]⁺• | Molecular Ion [M]⁺• |
| 113 | [C₅H₅O₃]⁺ | [M - •OH]⁺ |
| 85 | [C₄H₅O₂]⁺ | [M - •COOH]⁺ |
| 86 | [C₄H₆O₂]⁺• | [M - CO₂]⁺• (from rearrangement) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Dihydrodioxine Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 5,6-Dihydro- orgchemboulder.comspcmc.ac.indioxine-2-carboxylic acid is the α,β-unsaturated carboxylic acid system, which is further conjugated with the lone pair electrons on the vinyl ether oxygen atom. This extended π-system is expected to give rise to an intense π → π* electronic transition. The absorption maximum (λmax) for this type of system is predicted to fall within the UV range, likely between 200 and 280 nm. The exact position would be influenced by the solvent polarity. This absorption is characteristic of conjugated systems and distinguishes the molecule from its saturated analogues, which would not absorb significantly in this region.
X-ray Crystallography for Structural Elucidation of Dihydrodioxine and Related Heterocyclic Systems
While specific crystallographic data for 5,6-dihydro- nih.govmdpi.comdioxine-2-carboxylic acid is not extensively reported in the literature, the structural characteristics can be inferred from the analysis of closely related heterocyclic systems. The study of analogous compounds provides a robust framework for understanding the molecular geometry, bond angles, and crystalline packing of this class of molecules.
In another example, the X-ray structure of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid demonstrates how the carboxylic acid group influences crystal packing through intermolecular interactions such as hydrogen bonding. mdpi.com The geometric parameters, including bond lengths and angles of the carboxylic acid moiety, are generally consistent with those observed in other organic acids. mdpi.com
The crystallographic data for related heterocyclic compounds are summarized in the table below, providing a basis for the expected structural parameters of 5,6-dihydro- nih.govmdpi.comdioxine-2-carboxylic acid.
| Parameter | 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640) nih.gov |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8291 (4) |
| b (Å) | 7.3914 (5) |
| c (Å) | 8.2323 (5) |
| α (°) | 99.297 (5) |
| β (°) | 100.280 (5) |
| γ (°) | 113.824 (5) |
| Volume (ų) | 355.93 (4) |
| Z | 2 |
| Key Torsion Angle (°) | S1—C1—C2—S2 = -70.39 (17) |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for the purification and purity verification of 5,6-dihydro- nih.govmdpi.comdioxine-2-carboxylic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques routinely employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds like carboxylic acids. For the purity assessment of compounds similar to 5,6-dihydro- nih.govmdpi.comdioxine-2-carboxylic acid, reversed-phase HPLC is frequently utilized. In a typical setup, an octadecylsilane (B103800) (C18) coated column is used as the stationary phase, and a polar mobile phase, often a mixture of water with an organic modifier like methanol (B129727) or acetonitrile (B52724) and an acid such as formic acid to suppress ionization, is used for elution. nih.gov
Detection is commonly achieved using a UV-visible detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks. The retention time is a characteristic property of the compound under specific chromatographic conditions.
A representative set of HPLC conditions for the analysis of related aromatic carboxylic acids is presented in the table below.
| Parameter | Typical Conditions for Aromatic Carboxylic Acid Analysis nih.govmdpi.com |
| Instrument | Agilent 1100 or similar |
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with Methanol/Water/Formic Acid |
| Flow Rate | 0.4 - 1.0 mL/min |
| Detection | UV-Vis at a specified wavelength (e.g., 254 nm or 300 nm) |
| Injection Volume | 10 - 25 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used for the separation and identification of volatile and thermally stable compounds. For the analysis of carboxylic acids like 5,6-dihydro- nih.govmdpi.comdioxine-2-carboxylic acid, a derivatization step, such as esterification to form the more volatile methyl ester, is often necessary.
The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. semanticscholar.org The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. semanticscholar.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound.
Typical GC-MS parameters for the analysis of small organic molecules are outlined in the table below.
| Parameter | General Conditions for GC-MS Analysis of Organic Acids (as esters) semanticscholar.orgresearchgate.net |
| Instrument | Agilent 7890 GC with 7000 Mass Selective Detector or similar |
| Column | HP-5ms (5%-phenyl methyl poly siloxane) or similar (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split or Splitless |
| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole |
Computational Chemistry and Theoretical Studies on 5,6 Dihydro 1 2 Dioxine 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies on organic molecules. asianresassoc.org DFT has become particularly popular due to its balance of accuracy and computational efficiency, making it suitable for studying the structural and electronic properties of molecules like 5,6-Dihydro- nih.govchemrxiv.orgdioxine-2-carboxylic acid. nih.gov These methods allow for the precise calculation of molecular geometries, electronic structures, and the prediction of spectroscopic data. plos.org
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For 5,6-Dihydro- nih.govchemrxiv.orgdioxine-2-carboxylic acid, this involves finding the lowest energy arrangement of its atoms. The dihydrodioxine ring is not planar; computational studies on analogous dihydro-1,4-dithiine rings show that the saturated part of the ring is twisted to alleviate angle strain. nih.govresearchgate.net A DFT geometry optimization would likely predict a similar twisted, half-chair, or boat-like conformation for the dihydrodioxine ring.
Furthermore, the carboxylic acid group introduces additional conformational possibilities, primarily the syn and anti conformations related to the orientation of the acidic proton. The relative energies of these conformers can be calculated to determine the most stable form.
Table 1: Predicted Geometrical Parameters for 5,6-Dihydro- nih.govchemrxiv.orgdioxine-2-carboxylic acid (Optimized using DFT) Note: This data is hypothetical and based on typical values for similar structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=C | 1.34 Å |
| C-C (ring) | 1.51 Å | |
| C-O (ether) | 1.43 Å | |
| C=O (acid) | 1.21 Å | |
| C-O (acid) | 1.35 Å | |
| Bond Angle | O-C-C (ring) | 115° |
| C-O-C (ring) | 112° | |
| O=C-O (acid) | 123° |
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).
For 5,6-Dihydro- nih.govchemrxiv.orgdioxine-2-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich dihydrodioxine ring, specifically the π-system of the double bond and the lone pairs of the oxygen atoms. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carboxylic acid group and the π* orbital of the C=C double bond. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies (DFT/B3LYP) Note: This data is hypothetical and for illustrative purposes.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.8 eV | Localized on the dioxine ring and C=C bond |
| LUMO | -1.5 eV | Localized on the C=C bond and carboxylic acid |
Computational methods can accurately predict spectroscopic data, which is invaluable for compound characterization. mdpi.com DFT calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of 5,6-Dihydro- nih.govchemrxiv.orgdioxine-2-carboxylic acid.
The predicted IR spectrum would show characteristic vibrational frequencies. Key absorptions would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1710-1760 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and various C-O stretching bands for the ether and carboxylic acid groups. libretexts.orgpressbooks.pub
Calculations of ¹H and ¹³C NMR chemical shifts are also performed. The acidic proton of the carboxyl group is expected to appear far downfield (~12 δ) in the ¹H NMR spectrum. libretexts.org The vinyl proton on the double bond would appear in the olefinic region, while the two CH₂ groups in the saturated part of the ring would likely be diastereotopic and show distinct signals. In the ¹³C NMR spectrum, the carboxyl carbon would have a chemical shift in the 165-185 δ range. pressbooks.pub
Table 3: Predicted Key Vibrational Frequencies (IR) Note: This data is hypothetical and based on typical group frequencies.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | Carboxylic Acid | 3100 (broad) |
| C-H stretch | Alkene/Alkane | 2900-3050 |
| C=O stretch | Carboxylic Acid | 1725 |
| C=C stretch | Alkene | 1655 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.orgresearchgate.net For 5,6-Dihydro- nih.govchemrxiv.orgdioxine-2-carboxylic acid, theoretical studies could be employed to investigate various potential reactions.
For instance, the mechanism of reactions involving the carboxylic acid group, such as esterification or amide formation, can be modeled. Additionally, reactions involving the dihydrodioxine ring, like ring-opening reactions or additions across the double bond, could be explored. researchgate.net Computational studies can provide a step-by-step description of bond breaking and formation, revealing the lowest energy path from reactants to products and identifying key intermediates and transition states that govern the reaction rate and outcome. rsc.org
Stability and Energy Content Analysis of Dihydrodioxine Ring Systems
The stability of cyclic compounds is often discussed in terms of ring strain energy (RSE). numberanalytics.com RSE arises from deviations from ideal bond angles, bond lengths, and torsional angles. numberanalytics.com Computational methods can quantify this strain by comparing the energy of the cyclic molecule to that of a suitable strain-free acyclic reference compound through theoretical reactions, such as homodesmotic reactions. chemrxiv.orgswarthmore.edu
The dihydrodioxine ring in 5,6-Dihydro- nih.govchemrxiv.orgdioxine-2-carboxylic acid adopts a non-planar conformation to minimize this strain. nih.govresearchgate.net Calculations can determine the magnitude of this strain energy, providing a quantitative measure of the ring's inherent stability. Comparing the calculated RSE of the dihydrodioxine ring to other six-membered heterocycles like cyclohexane (B81311) or piperidine (B6355638) can offer valuable insights into its thermodynamic properties and relative stability.
Applications of 5,6 Dihydro 1 2 Dioxine 2 Carboxylic Acid in Contemporary Organic Synthesis
Use as a Chiral Synthon in Asymmetric Synthesis (drawing from related 1,4-benzodioxane-2-carboxylic acids)
The chiral nature of 2-substituted 1,4-dioxane (B91453) derivatives is of significant interest in asymmetric synthesis. The stereochemistry at the C2 position can profoundly influence the biological activity of molecules containing this scaffold. unimi.itrsc.org While specific studies on the resolution of 5,6-Dihydro- unimi.itchemimpex.comdioxine-2-carboxylic acid are not prevalent, the methodologies applied to its aromatic analogue, 1,4-benzodioxane-2-carboxylic acid, provide a clear blueprint for its potential use as a chiral synthon.
The resolution of racemic 1,4-benzodioxane-2-carboxylic acid is a common strategy to obtain enantiomerically pure starting materials. researchgate.net This is often achieved through the formation of diastereomeric salts with chiral amines, such as enantiomers of 1-phenylethylamine. unimi.it This classical resolution technique allows for the separation of the (R) and (S) enantiomers of the carboxylic acid, which can then be used in the synthesis of stereochemically defined target molecules.
Another approach to obtaining chiral 1,4-benzodioxane (B1196944) motifs is through enzymatic kinetic resolution. For instance, engineered Candida antarctica lipase (B570770) B has been successfully used to resolve methyl 1,4-benzodioxane-2-carboxylate with high enantioselectivity. rsc.orgrsc.org Such biocatalytic methods offer a green and efficient alternative to classical resolution.
Once obtained in enantiopure form, these chiral carboxylic acids can be converted into a variety of other functional groups without racemization, serving as versatile chiral building blocks. unimi.it For example, the carboxylic acid can be transformed into Weinreb amides, ketones, and other derivatives to be used in the synthesis of biologically active compounds where the stereochemistry is crucial for their pharmacological effect. unimi.it Given the structural similarity, it is highly probable that 5,6-Dihydro- unimi.itchemimpex.comdioxine-2-carboxylic acid can be resolved and utilized in a similar manner, providing access to a different class of chiral synthons with a saturated heterocyclic core.
| Method | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts. | Chiral amines (e.g., 1-phenylethylamine) | unimi.itresearchgate.net |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that proceeds at different rates for each enantiomer. | Lipases (e.g., Candida antarctica lipase B) | rsc.orgrsc.org |
Building Block for Complex Heterocyclic Structures
Heterocyclic compounds are fundamental in medicinal chemistry and materials science. sigmaaldrich.com 5,6-Dihydro- unimi.itchemimpex.comdioxine-2-carboxylic acid, with its inherent functionality, is a promising building block for the synthesis of more complex heterocyclic systems. The carboxylic acid group can be readily converted into an amide, ester, or other functional groups, which can then participate in cyclization reactions to form fused or spirocyclic structures.
Drawing a parallel from its aromatic counterpart, 1,4-benzodioxane-2-carbonyl chloride (derived from the corresponding carboxylic acid) has been reacted with various amines, including those containing other heterocyclic moieties like 1,3,4-oxa- and -thiadiazoles, to create new biheterocyclic compounds. researchgate.net This demonstrates the utility of the 1,4-dioxane-2-carboxylic acid scaffold in linking different heterocyclic rings, a common strategy in drug design to explore new chemical space and biological activities.
Furthermore, the reaction of ethyl 1,4-benzodioxan-2-carboxylate with various primary amines to form carboxamides is a well-established transformation. researchgate.net These amides can serve as precursors for a wide range of more complex molecules. It is reasonable to expect that 5,6-Dihydro- unimi.itchemimpex.comdioxine-2-carboxylic acid can undergo similar transformations, providing access to a variety of saturated heterocyclic amides. These, in turn, can be used in the synthesis of novel heterocyclic systems with potential applications in various fields. The saturated nature of the dihydrodioxine ring, in contrast to the aromatic benzodioxane, would impart different conformational properties to the resulting complex structures.
Precursor in Medicinal Chemistry Target Synthesis
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds. rsc.orgscirp.org These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties. chemimpex.comscirp.org The significance of this scaffold underscores the potential of its derivatives, including 5,6-Dihydro- unimi.itchemimpex.comdioxine-2-carboxylic acid, as precursors in the synthesis of new therapeutic agents.
Derivatives of 1,4-benzodioxane-2-carboxylic acid have been investigated for their potential as anti-inflammatory and analgesic agents. chemimpex.com The carboxylic acid functionality allows for the synthesis of various amides and esters, which can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. acs.org For example, 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net
The antihypertensive drug Doxazosin, which features a 1,4-benzodioxane moiety, highlights the importance of this structural class in cardiovascular medicine. scirp.org The synthesis of such drugs often involves intermediates derived from 1,4-benzodioxane-2-carboxylic acid. acs.org By analogy, 5,6-Dihydro- unimi.itchemimpex.comdioxine-2-carboxylic acid could serve as a starting material for the synthesis of novel drug candidates. The replacement of the aromatic benzene (B151609) ring with a saturated ethylene (B1197577) bridge would lead to molecules with increased three-dimensionality and different solubility and metabolic profiles, which could be advantageous in drug design.
| Scaffold/Derivative | Potential Therapeutic Area | Reference |
|---|---|---|
| 1,4-Benzodioxane-2-carboxamides | Anti-inflammatory, Analgesic | chemimpex.com |
| 1-(1,4-Benzodioxane-2-carbonyl)piperazines | Antimicrobial, Antioxidant | researchgate.net |
| Doxazosin Analogues | Antihypertensive | scirp.org |
Role in Material Science Precursor Chemistry (e.g., aspects related to polymerization)
While direct evidence for the use of 5,6-Dihydro- unimi.itchemimpex.comdioxine-2-carboxylic acid in polymerization is limited, the chemistry of related 1,4-dioxane structures suggests potential applications in material science. Specifically, the ring-opening polymerization (ROP) of cyclic esters is a major route to biodegradable polyesters.
Related compounds, such as 1,4-dioxane-2,5-diones, which are cyclic diesters, are known to undergo ROP to form poly(α-hydroxy acid)s. acs.org For example, a 1,4-dioxane-2,5-dione derived from glutamic acid has been polymerized in a controlled manner using organocatalysts. researchgate.net This demonstrates that the 1,4-dioxane ring system is amenable to polymerization.
Given that 5,6-Dihydro- unimi.itchemimpex.comdioxine-2-carboxylic acid is a cyclic ester, it could potentially undergo ring-opening reactions. However, its structure is that of a lactone with an embedded ether linkage, which might influence its polymerizability compared to simple lactones or cyclic diesters. The presence of the carboxylic acid group would likely require protection before polymerization or could be used to create functional polymers. While speculative, the potential for 5,6-Dihydro- unimi.itchemimpex.comdioxine-2-carboxylic acid or its derivatives to act as monomers in ROP for the synthesis of novel functional polyesters with embedded ether linkages is an area worthy of investigation. These materials could have interesting properties, such as altered degradation rates and mechanical properties, compared to traditional polyesters.
Structure Activity Relationship Sar and Mechanistic Biological Investigations of 5,6 Dihydro 1 2 Dioxine 2 Carboxylic Acid Analogues
Design Principles for Biologically Active Dihydrodioxine Derivatives
The design of biologically active molecules is a systematic process involving the interplay of biophysical, chemical, and biological considerations. For derivatives of the 1,4-dioxane (B91453) ring system, a key principle lies in understanding how structural modifications influence interactions with biological targets. The 1,4-dioxane nucleus, when appropriately substituted, has been identified as a promising template for developing novel therapeutic agents, including α1D-adrenoreceptor antagonists and 5-HT1A full agonists. researchgate.net
Key design considerations often involve:
Conformational and Topographical Analysis: The three-dimensional arrangement of atoms and functional groups is critical for receptor binding. The design process often involves creating molecules with specific conformations that complement the target's binding site. nih.gov
Introduction of Specific Moieties: The addition or modification of functional groups can significantly alter a compound's biological profile. For instance, in related 1,4-benzodioxan compounds, structural changes to the dioxane unit have been shown to impact selectivity for α(1)-adrenoreceptor subtypes. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to optimize potency, selectivity, and pharmacokinetic properties.
Amphiphilicity: Many biological interfaces are amphiphilic. Designing molecules with both hydrophilic and hydrophobic regions can enhance their ability to interact with these surfaces, a principle applied in the design of biologically active peptides. capes.gov.br
For example, a study on 1,4-benzodioxan-related compounds demonstrated that most structural modifications to the prototype WB 4101 resulted in a significant decrease in affinity for 5-HT(1A) serotoninergic receptors, highlighting the sensitivity of this interaction to structural changes. nih.gov
Investigation of Molecular Targets and Ligand-Receptor Interactions (e.g., GPR35 agonism from a related indole (B1671886) carboxylic acid)
Identifying the molecular targets of 5,6-dihydro- nih.govpurdue.edudioxine-2-carboxylic acid analogues is fundamental to understanding their mechanism of action. While direct targets for this specific compound are not extensively documented in the provided context, related heterocyclic structures have shown affinity for various receptors.
One such target of increasing interest is the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in conditions like inflammatory bowel disease, pain, and hypertension. nih.govbohrium.com GPR35 is highly expressed in the intestine and immune cells. mdpi.com The search for GPR35 ligands has identified several diacid compounds, such as lodoxamide (B1675017) and cromolyn, as having moderate-to-high potency. mdpi.com
Notably, metabolites of tryptophan, which include indole derivatives, have been identified as potential endogenous ligands for GPR35. For instance, 5-Hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, can act as a GPR35 agonist, promoting the migration of neutrophils and eosinophils. nih.gov While not a dihydrodioxine, the activity of indole carboxylic acids at GPR35 suggests that related heterocyclic carboxylic acids could also interact with this receptor. Molecular docking studies on 1,3-phenylene bis-oxalamide derivatives, structurally related to the GPR35 agonist lodoxamide, have shown favorable binding energies within the GPR35 active site, similar to lodoxamide itself. mdpi.com
The activation of GPR35 can trigger downstream cellular responses, including the activation of G proteins and subsequent signaling cascades. nih.gov However, the pharmacology can be complex and species-selective, presenting challenges for drug development. nih.gov
Cellular and Biochemical Pathway Modulation (e.g., enzyme inhibition, DNA interaction for related compounds)
Analogues of 5,6-dihydro- nih.govpurdue.edudioxine-2-carboxylic acid can modulate various cellular and biochemical pathways, contributing to their biological effects.
Enzyme Inhibition: A prominent example from a related class of compounds is the inhibition of tyrosinase. 5,6-dihydroxyindole-2-carboxylic acid (DHICA), an intermediate in melanin (B1238610) synthesis, is a substrate for tyrosinase-related proteins. nih.govresearchgate.netnih.gov Specifically, human tyrosinase has been shown to function as a DHICA oxidase, converting it to 5,6-indolequinone-2-carboxylic acid. nih.govresearchgate.net This interaction is crucial in the pathway of eumelanin (B1172464) production. nih.gov The ability of such indole carboxylic acids to interact with enzymes suggests that dihydrodioxine carboxylic acids could also be designed to target specific enzymatic pathways.
DNA Interaction: Some heterocyclic compounds exert their effects by interacting with DNA. For example, certain 2-substituted indan-1,3-dione derivatives, which share some structural features with carboxylic acids, are known to act as DNA-cleaving agents by inhibiting topoisomerases I and II. researchgate.net This mechanism is a key feature of some anticancer agents. While not directly demonstrated for 5,6-dihydro- nih.govpurdue.edudioxine-2-carboxylic acid, the potential for DNA interaction is a plausible mechanism of action for structurally related compounds designed with appropriate functionalities.
In Vitro Biological Activity Profiling and Mechanistic Insights (e.g., anti-inflammatory activity, anticancer activity, antiviral activity for related heterocycles)
The in vitro biological activity of dihydrodioxine derivatives and related heterocyclic compounds spans a range of therapeutic areas.
Anti-inflammatory Activity: Derivatives of the 1,4-benzodioxane (B1196944) nucleus have demonstrated notable anti-inflammatory properties. scirp.org Structure-activity relationship studies have shown that the position of substituents is critical; for instance, an acetic acid group at position-6 of the 2,3-dihydro-1,4-benzodioxin ring conferred optimal anti-inflammatory activity. scirp.org A series of new compounds containing the 1,4-benzodioxine and/or pyrrole (B145914) system were synthesized and evaluated for their anti-inflammatory effects, with several derivatives showing more potent activity in a rat paw oedema assay than ibuprofen. researchgate.net
Anticancer Activity: The 1,4-dioxane ring has been explored as a scaffold for potential anticancer agents. researchgate.net In a study of 1,4-benzodioxan-related compounds, certain derivatives displayed cytotoxic effects in PC-3 prostate cancer cells. researchgate.net Furthermore, a series of 1,3-dioxoindan-2-carboxylic acid arylamides were synthesized and showed in vitro cytotoxicity against several human cancer cell lines, with one compound bearing a 4-methyl substituent being the most active. researchgate.net
Antiviral Activity: The dioxane scaffold has also been utilized in the design of antiviral agents. A series of dioxane-based compounds were designed to bind to the hydrophobic pocket of the Sindbis virus capsid protein, thereby inhibiting viral replication. purdue.edu One intermediate in this synthesis, (R)-2-hydroxymethyl- nih.govpurdue.edudioxane, proved to be a more effective antiviral agent than the target compound, with an EC50 of 3.4 μM. purdue.edu In a different study, multimeric derivatives of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) were synthesized as potential HIV-1 integrase inhibitors, with preliminary results suggesting that hyperbranched structures could be a key feature for developing new antiviral leads. nih.gov Additionally, Anthraquinone-2-carboxylic acid has been identified as a potential antiviral candidate against influenza viruses. nih.gov
Environmental Fate and Transformation of 5,6 Dihydro 1 2 Dioxine 2 Carboxylic Acid
Degradation Pathways in Environmental Compartments
Detailed studies outlining the specific degradation pathways of 5,6-Dihydro- nih.govsigmaaldrich.comdioxine-2-carboxylic acid in the environment are not currently available. Assumptions about its degradation cannot be directly extrapolated from related compounds like 1,4-dioxane (B91453) due to the presence of the carboxylic acid functional group, which significantly alters the molecule's chemical and physical properties.
Atmospheric Photooxidation Processes
There is no specific data available regarding the atmospheric photooxidation of 5,6-Dihydro- nih.govsigmaaldrich.comdioxine-2-carboxylic acid. Research into the rates and mechanisms of its reaction with hydroxyl radicals, ozone, and other atmospheric oxidants is required to determine its atmospheric lifetime and potential for long-range transport.
Biodegradation in Aqueous and Soil Environments
Information on the biodegradation of 5,6-Dihydro- nih.govsigmaaldrich.comdioxine-2-carboxylic acid in water and soil is scarce. While studies have identified various microorganisms capable of degrading the related compound 1,4-dioxane, it is unknown if these organisms or similar microbial communities can metabolize or co-metabolize 5,6-Dihydro- nih.govsigmaaldrich.comdioxine-2-carboxylic acid. nih.govnih.govenviro.wiki The carboxylic acid moiety may influence its bioavailability and susceptibility to microbial enzymatic attack.
Mobility and Transport in the Environment
The mobility and transport of 5,6-Dihydro- nih.govsigmaaldrich.comdioxine-2-carboxylic acid through different environmental matrices have not been thoroughly investigated. Its transport is expected to be influenced by its water solubility, which is likely enhanced by the carboxylic acid group, and its potential for adsorption to soil and sediment particles.
Adsorption to Soil and Sediment
Specific studies quantifying the adsorption of 5,6-Dihydro- nih.govsigmaaldrich.comdioxine-2-carboxylic acid to various soil and sediment types are not available. The extent of adsorption would depend on factors such as soil organic matter content, clay mineralogy, and pH, which affects the charge of the carboxylic acid group. mdpi.com
Leaching Potential to Groundwater
The potential for 5,6-Dihydro- nih.govsigmaaldrich.comdioxine-2-carboxylic acid to leach into groundwater is currently undetermined. Its relatively high polarity, a characteristic shared with 1,4-dioxane, suggests a potential for significant mobility in soil and a risk of groundwater contamination. itrcweb.org However, without data on its adsorption characteristics and degradation rates, its actual leaching potential remains speculative.
Bioavailability and Potential for Biotransformation in Environmental Systems
There is a lack of data on the bioavailability of 5,6-Dihydro- nih.govsigmaaldrich.comdioxine-2-carboxylic acid to environmental organisms and its potential for biotransformation within ecosystems. Research is needed to understand how this compound is taken up by organisms and if it undergoes transformation into other chemical species within biological systems.
Future Directions and Emerging Research Avenues
Advanced Synthetic Methodologies for Novel Dihydrodioxine Carboxylic Acid Derivatives
Stereoselective Synthesis: Developing catalytic asymmetric methods to introduce chirality into the dihydrodioxine ring system. This would be crucial for investigating the biological activities of enantiomerically pure derivatives, as different stereoisomers often exhibit distinct pharmacological profiles.
Diversity-Oriented Synthesis: Employing combinatorial chemistry and diversity-oriented synthesis strategies to generate libraries of dihydrodioxine carboxylic acid derivatives with a wide range of substituents. This would facilitate the rapid screening for desired properties in various applications.
Flow Chemistry and Process Optimization: Utilizing microreactor technology and continuous flow chemistry to optimize reaction conditions, improve safety, and enable scalable synthesis of key intermediates and final products. This would be particularly important for any future industrial applications.
Green Chemistry Approaches: Designing synthetic pathways that utilize environmentally benign reagents and solvents, minimize waste generation, and are more energy-efficient. This aligns with the growing demand for sustainable chemical manufacturing.
A summary of potential advanced synthetic strategies is presented in Table 1.
| Synthetic Strategy | Focus | Potential Advantages |
| Stereoselective Synthesis | Enantiomerically pure derivatives | Improved biological specificity and efficacy |
| Diversity-Oriented Synthesis | Large libraries of analogues | High-throughput screening for new applications |
| Flow Chemistry | Scalable and optimized synthesis | Increased efficiency, safety, and reproducibility |
| Green Chemistry | Sustainable production | Reduced environmental impact |
Exploration of New Reactivity and Catalytic Applications
The unique electronic and structural features of the 5,6-dihydro- thieme-connect.comnsf.govdioxine ring system suggest a range of unexplored reactivity patterns that could be harnessed for novel catalytic applications. Future research in this area could involve:
Ring-Opening Polymerization: Investigating the controlled ring-opening polymerization of dihydrodioxine carboxylic acid derivatives to produce novel biodegradable polymers with tailored properties. The carboxylic acid functionality could serve as a handle for further post-polymerization modification.
Coordination Chemistry and Homogeneous Catalysis: Synthesizing metal complexes of dihydrodioxine carboxylic acid ligands and evaluating their catalytic activity in various organic transformations. The oxygen atoms in the dioxine ring and the carboxylic acid group offer potential coordination sites for a variety of metal centers.
Organocatalysis: Exploring the use of chiral dihydrodioxine carboxylic acid derivatives as organocatalysts for asymmetric reactions. The defined stereochemistry of the catalyst could induce high levels of enantioselectivity in the products.
Photoredox Catalysis: Investigating the potential of dihydrodioxine derivatives to act as photosensitizers or redox mediators in photoredox-catalyzed reactions, leveraging the electronic properties of the heterocyclic ring.
Integrated Computational and Experimental Studies for Deeper Understanding
A synergistic approach combining computational modeling and experimental validation will be instrumental in accelerating the discovery and development of new applications for 5,6-dihydro- thieme-connect.comnsf.govdioxine-2-carboxylic acid and its analogues. Key areas for this integrated approach include:
Mechanistic Elucidation: Using density functional theory (DFT) and other computational methods to elucidate the mechanisms of synthetic reactions and catalytic cycles involving dihydrodioxine derivatives. This understanding can guide the rational design of more efficient catalysts and synthetic routes.
Prediction of Properties: Employing quantitative structure-activity relationship (QSAR) and other in silico models to predict the physicochemical and biological properties of virtual libraries of dihydrodioxine derivatives. This can help prioritize the synthesis of compounds with the highest potential for specific applications.
Spectroscopic Characterization: Combining experimental spectroscopic techniques (e.g., NMR, IR, and X-ray crystallography) with computational predictions to provide a detailed understanding of the three-dimensional structure and electronic properties of these molecules.
An overview of the integrated computational and experimental workflow is depicted in Table 2.
| Stage | Computational Approach | Experimental Validation |
| Design | QSAR, Molecular Docking | Synthesis of prioritized compounds |
| Synthesis | DFT for reaction mechanisms | Optimization of reaction conditions |
| Characterization | Spectroscopic predictions | NMR, IR, X-ray crystallography |
| Evaluation | Modeling of biological interactions | In vitro and in vivo testing |
Exploration of New Mechanistic Biological Applications for 5,6-Dihydro-thieme-connect.comnsf.govdioxine-2-carboxylic acid Analogues
The structural similarity of the dihydrodioxine moiety to naturally occurring and biologically active compounds suggests that its derivatives could exhibit interesting pharmacological properties. A significant future direction is the systematic exploration of their potential as therapeutic agents. This would involve:
Antimicrobial and Antiviral Activity: Screening libraries of dihydrodioxine carboxylic acid analogues for activity against a broad spectrum of bacteria, fungi, and viruses. The carboxylic acid group can be converted to various amides and esters to modulate lipophilicity and cell permeability.
Enzyme Inhibition: Designing and synthesizing derivatives that can act as specific inhibitors of key enzymes involved in disease pathways. For instance, their ability to chelate metal ions could be exploited to target metalloenzymes.
Drug Delivery: Investigating the use of dihydrodioxine-based scaffolds as building blocks for the development of novel drug delivery systems. The biocompatibility and biodegradability of polymers derived from these compounds would be key advantages.
Agrochemicals: Evaluating the potential of these compounds as herbicides, insecticides, or fungicides. The diverse functionalities that can be introduced onto the dihydrodioxine core allow for the fine-tuning of their biological activity and environmental fate.
The exploration of these future directions will undoubtedly unlock the full potential of 5,6-dihydro- thieme-connect.comnsf.govdioxine-2-carboxylic acid and its derivatives, paving the way for new discoveries and applications in chemistry, materials science, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
